Cipatinib -

Cipatinib

Catalog Number: EVT-1492147
CAS Number:
Molecular Formula: C19H14Cl2FN3O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cipatinib is an oral tyrosine kinase inhibitor targeting both HER-1 and HER-2 receptors.
Synthesis Analysis

Methods and Technical Details:

Cipatinib is synthesized through a multi-step chemical process. The synthesis typically begins with the formation of key intermediates that undergo various transformations to yield the final product. For instance, one method involves the reaction of specific aniline derivatives with quinazoline precursors under controlled conditions to facilitate the formation of the desired structure.

The synthesis can be summarized in several stages:

  1. Formation of Intermediates: Initial reactions involve coupling reactions where aniline derivatives are reacted with halogenated quinazolines.
  2. Cyclization: Subsequent cyclization steps are employed to form the core structure of Cipatinib.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired purity and yield .
Molecular Structure Analysis

Cipatinib features a complex molecular structure that can be represented as follows:

  • Chemical Formula: C₂₁H₂₃ClN₄O₃S
  • Molecular Weight: 432.95 g/mol

Structural Data

  • The compound consists of a quinazoline core connected to a sulfonamide group, which is critical for its biological activity.
  • The structural arrangement allows for effective binding to the ATP-binding site of the target kinases, facilitating its inhibitory action against EGFR and HER2/neu.
Chemical Reactions Analysis

Cipatinib undergoes several key chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction forms the core structure by substituting halogen atoms with nucleophiles from aniline derivatives.
  2. Cyclization Reactions: These reactions are essential for forming the fused ring system characteristic of quinazolines.
  3. Functional Group Modifications: Post-synthesis modifications may include sulfonation or acetylation to enhance solubility or bioactivity .
Mechanism of Action

Cipatinib exerts its therapeutic effects through inhibition of tyrosine kinase activity associated with EGFR and HER2/neu receptors.

Process

  1. Binding: Cipatinib binds to the ATP-binding site on EGFR and HER2/neu, preventing ATP from binding.
  2. Inhibition of Signaling Pathways: This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
  3. Data on Efficacy: Clinical studies have shown that Cipatinib effectively reduces tumor size in patients with tumors expressing high levels of EGFR or HER2 .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cipatinib typically appears as a solid crystalline powder.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water, which is relevant for formulation development.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa values indicate its acidic or basic nature, influencing its solubility and absorption characteristics.
Applications

Cipatinib has significant applications in oncology:

  • It is primarily used in clinical settings for treating cancers associated with mutations in EGFR or overexpression of HER2/neu, such as non-small cell lung cancer and breast cancer.
  • Ongoing research continues to explore its efficacy in combination therapies and its potential use against other malignancies characterized by similar signaling pathways.

Properties

Product Name

Cipatinib

Molecular Formula

C19H14Cl2FN3O

Synonyms

Cipatinib.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.